![molecular formula C10H9NO2 B1619582 1H-3-benzazepine-2,4(3H,5H)-dione CAS No. 2184-00-1](/img/structure/B1619582.png)
1H-3-benzazepine-2,4(3H,5H)-dione
Overview
Description
1H-3-benzazepine-2,4(3H,5H)-dione is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is also known as phthalimide or isoindole-1,3-dione, and its chemical formula is C8H5NO2.
Scientific Research Applications
1H-3-benzazepine-2,4(3H,5H)-dione has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, and it has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1H-3-benzazepine-2,4(3H,5H)-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1H-3-benzazepine-2,4(3H,5H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and the modulation of certain signaling pathways such as the nuclear factor kappa B (NF-κB) pathway. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-3-benzazepine-2,4(3H,5H)-dione in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and can be modified to produce derivatives with different properties. However, one of the main limitations is its limited stability in certain conditions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 1H-3-benzazepine-2,4(3H,5H)-dione, including the development of new derivatives with improved therapeutic properties, the investigation of its potential as a treatment for other diseases such as Alzheimer's disease and multiple sclerosis, and the exploration of its mechanisms of action at the molecular level. Additionally, more research is needed to fully understand the limitations and potential side effects of using this compound in clinical settings.
properties
IUPAC Name |
1,5-dihydro-3-benzazepine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZUVSAEURIXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353423 | |
Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2184-00-1 | |
Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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